6-(Cbz-amino)hexanamide

Lipophilicity LogP Physicochemical property

6-(Cbz-amino)hexanamide, systematically named benzyl (6-amino-6-oxohexyl)carbamate (CAS 53299-81-3), is an N-Cbz-protected ω-aminohexanamide building block bearing a six-carbon aliphatic chain terminated by a primary carboxamide. Structurally, it belongs to the class of carbamate-protected amino acid amides, where the benzyloxycarbonyl (Cbz, also designated Z) group masks the distal primary amine while the proximal amide remains free to participate in hydrogen-bonding and coupling reactions.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 53299-81-3
Cat. No. B13711608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cbz-amino)hexanamide
CAS53299-81-3
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N
InChIInChI=1S/C14H20N2O3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17)(H,16,18)
InChIKeyPJYKCVWKFKTQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6-(Cbz-amino)hexanamide (CAS 53299-81-3) and Its Procurement-Relevant Profile


6-(Cbz-amino)hexanamide, systematically named benzyl (6-amino-6-oxohexyl)carbamate (CAS 53299-81-3), is an N-Cbz-protected ω-aminohexanamide building block bearing a six-carbon aliphatic chain terminated by a primary carboxamide . Structurally, it belongs to the class of carbamate-protected amino acid amides, where the benzyloxycarbonyl (Cbz, also designated Z) group masks the distal primary amine while the proximal amide remains free to participate in hydrogen-bonding and coupling reactions . Its molecular formula is C₁₄H₂₀N₂O₃ with a molecular weight of 264.32 g·mol⁻¹, and it is routinely supplied at ≥98% purity with batch-specific analytical characterization including NMR, HPLC, and GC . The compound serves primarily as an orthogonally protected intermediate in solution-phase peptide synthesis, bioconjugate linker construction, and small-molecule medicinal chemistry campaigns where selective amine reactivity or C6 spacer geometry is required .

Why 6-(Cbz-amino)hexanamide Cannot Be Replaced by Unprotected Aminohexanamide or the Carboxylic Acid Analog


Substituting 6-(Cbz-amino)hexanamide (CAS 53299-81-3) with its closest structural neighbors—unprotected 6-aminohexanamide (CAS 373-04-6) or Cbz-6-aminohexanoic acid (CAS 1947-00-8)—directly alters three interdependent properties that govern synthetic utility: lipophilicity, hydrogen-bonding surface area, and terminal functional-group reactivity. The Cbz protecting group elevates LogP from 1.84 (unprotected parent) to 1.96 while increasing topological polar surface area (TPSA) from 70.1 Ų to 81.4 Ų, a combination that cannot be replicated by simple mixing of the two analogs . Critically, replacing the terminal amide with a carboxylic acid shifts LogP further to 2.95 and reduces TPSA to 75.6 Ų, a divergent physicochemical profile that alters solubility, chromatographic retention, and membrane permeability in downstream applications [1]. Moreover, the Cbz-carbamate linkage is stable to basic conditions and nucleophilic reagents but is quantitatively cleavable by catalytic hydrogenolysis, a deprotection orthogonality not offered by Boc (acid-labile) or Fmoc (base-labile) congeners . These combined differences mean that no single in-class analog can simultaneously match the protection strategy, linker length, terminal functionality, and physicochemical signature of 6-(Cbz-amino)hexanamide.

Quantitative Differentiation Evidence for 6-(Cbz-amino)hexanamide Versus Closest Analogs


LogP as a Measure of Lipophilicity: 6-(Cbz-amino)hexanamide vs. 6-Aminohexanamide vs. Cbz-6-aminohexanoic Acid

6-(Cbz-amino)hexanamide exhibits a calculated LogP of 1.96, placing it between unprotected 6-aminohexanamide (LogP 1.84) and the carboxylic acid analog Cbz-6-aminohexanoic acid (LogP 2.95) [1]. This intermediate lipophilicity arises from the combined effect of the hydrophobic Cbz group and the polar terminal carboxamide; the amide contributes greater hydrophilicity than the carboxylic acid while retaining sufficient lipophilic character for organic-solvent compatibility. The 0.99 LogP gap versus the carboxylic acid analog is substantial, corresponding to approximately a 10-fold difference in octanol–water partition coefficient [1].

Lipophilicity LogP Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA): Differential Hydrogen-Bonding Capacity Across the Analog Series

The TPSA of 6-(Cbz-amino)hexanamide is 81.42 Ų, which is 11.32 Ų higher than that of 6-aminohexanamide (PSA 70.10 Ų) and 5.79 Ų higher than that of Cbz-6-aminohexanoic acid (TPSA 75.63 Ų) . The increased polar surface area of the target compound is attributable to the terminal carboxamide group (donor + acceptor) versus the carboxylic acid (donor + acceptor but with different geometry), and the additional Cbz carbamate oxygen atom versus the free amine. A TPSA above 80 Ų is near the upper boundary for favorable passive membrane permeability (commonly cited threshold: <140 Ų for oral absorption, <90 Ų for blood–brain barrier penetration), positioning the target compound in a distinctly more polar regime than either analog .

TPSA Hydrogen bonding Membrane permeability Physicochemical property

Orthogonal Deprotection Strategy: Cbz Stability Profile vs. Boc and Fmoc Protecting Groups

The Cbz (benzyloxycarbonyl) protecting group in 6-(Cbz-amino)hexanamide is removable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH, HF), but is stable to the basic conditions (piperidine) that cleave Fmoc and to the moderate acidic conditions (50% TFA) that cleave Boc [1]. This deprotection orthogonality is well-established in the peptide chemistry literature: Cbz is stable to piperidine/DMF (standard Fmoc deprotection conditions), stable to 50% TFA/CH₂Cl₂ (standard Boc deprotection conditions), yet quantitatively cleaved by H₂/Pd-C in methanol within 2–24 hours at room temperature . In contrast, 6-aminohexanamide (unprotected) cannot participate in any orthogonal protection strategy, while Cbz-6-aminohexanoic acid shares the Cbz protection but differs in terminal functionality [2].

Orthogonal protection Deprotection Cbz Boc Fmoc Peptide synthesis

Purity and Analytical Characterization: Batch-to-Batch Consistency at 98% with Multi-Technique Verification

6-(Cbz-amino)hexanamide (CAS 53299-81-3) is commercially available at a standard purity of 98% from multiple independent suppliers, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique characterization, combined with the MDL identifier MFCD32067430, ensures structural identity verification and purity quantification that meets the requirements for both academic and industrial research use . By comparison, the unprotected 6-aminohexanamide is typically supplied at 95–97% purity with less extensive analytical documentation, and the carboxylic acid analog Cbz-6-aminohexanoic acid is available at 95–98% depending on the supplier .

Purity Quality control NMR HPLC GC Procurement

C6 Spacer Length and Amide Terminal Group: Differentiating Reactivity from the Carboxylic Acid Analog

6-(Cbz-amino)hexanamide combines a six-methylene spacer (C6) with a terminal primary carboxamide (–CONH₂), whereas its closest protected analog, Cbz-6-aminohexanoic acid, bears a terminal carboxylic acid (–COOH) on the same C6 chain . The carboxamide is a neutral hydrogen-bond donor and acceptor (two H-bond donors, three H-bond acceptors total for the molecule), while the carboxylic acid is ionizable (pKa ~4.0 for the analog) and exists as a charged carboxylate at physiological pH [1]. This functional-group difference dictates that the amide-terminated compound participates in distinct coupling chemistries (e.g., dehydration to nitrile, Hofmann rearrangement to amine) that are inaccessible to the carboxylic acid, while avoiding the pH-dependent ionization that complicates purification and biological assay interpretation [1]. The C6 spacer length itself is a standard for minimizing steric interference in bioconjugates, offering one methylene unit more than the commonly used C5 (aminovaleric) spacer [2].

Linker chemistry Spacer arm Carboxamide Bioconjugation

Optimal Procurement and Application Scenarios for 6-(Cbz-amino)hexanamide Based on Quantitative Evidence


Solution-Phase Peptide Synthesis Requiring C-Terminal Amide and Orthogonal N-Terminal Protection

In stepwise solution-phase peptide synthesis where the C-terminal carboxylate has been converted to a carboxamide for improved metabolic stability, 6-(Cbz-amino)hexanamide serves as the C-terminal building block. The Cbz group remains intact during iterative coupling–deprotection cycles using Fmoc- or Boc-based chain elongation, and is cleanly removed by final-stage catalytic hydrogenolysis to unveil the free N-terminus without affecting the acid/base-sensitive peptide backbone [1]. This scenario exploits the orthogonal deprotection compatibility documented in Section 3, Evidence Item 3.

PROTAC and Bioconjugate Linker Construction with Defined Hydrophilicity

For proteolysis-targeting chimera (PROTAC) design and antibody–drug conjugate linker synthesis, the C6 spacer offers sufficient reach to bridge a target-binding moiety and an E3 ligase ligand. The LogP of 1.96 and TPSA of 81.42 Ų provide predictable chromatographic retention and aqueous solubility intermediate between the highly polar unprotected aminohexanamide and the more lipophilic carboxylic acid analog, facilitating purification and formulation of the final heterobifunctional construct . The terminal amide also avoids the charge-state complications that arise with carboxylic acid-terminated linkers in cellular permeability assays, as established in Section 3, Evidence Item 5.

Multi-Step Synthesis of Unsymmetrical Ureas via N-Cbz-Amide Rearrangement

6-(Cbz-amino)hexanamide and its α-amino acid amide congeners can undergo a synthetically useful rearrangement via hydantoin intermediates to afford unsymmetrical ureas in quantitative yields and high purity, without requiring phosgene or phosgene-equivalent reagents [2]. This reactivity is specific to N-Cbz-protected amino acid amides; the corresponding Boc- or Fmoc-protected amides, and the free amine or carboxylic acid analogs, do not participate in this transformation. Selecting 6-(Cbz-amino)hexanamide for this application directly enables a non-phosgene route to pharmacologically relevant urea scaffolds.

Analytical Method Development and Reference Standard Procurement

When developing HPLC or LC-MS methods for quantifying Cbz-protected aminohexanamide intermediates in reaction mixtures, the well-characterized nature of 6-(Cbz-amino)hexanamide (≥98% purity, MDL MFCD32067430, batch-specific NMR/HPLC/GC documentation) makes it suitable as a calibration reference standard . Its intermediate LogP of 1.96 provides a retention time marker that is distinguishable from both the more hydrophilic unprotected amine (LogP 1.84) and the more lipophilic acid (LogP 2.95), enabling unambiguous peak assignment in complex chromatograms.

Quote Request

Request a Quote for 6-(Cbz-amino)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.